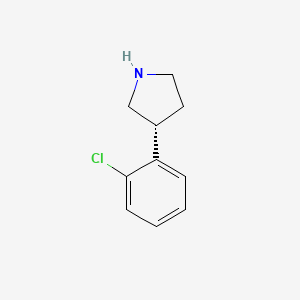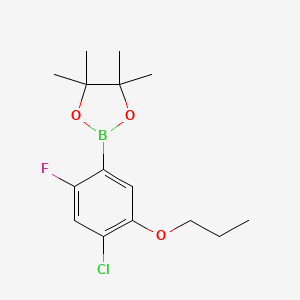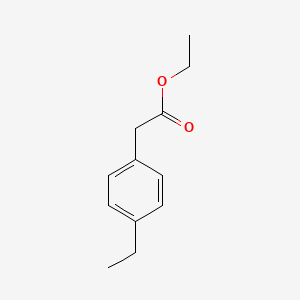
Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenidate-D9 HCl, a racemic mixture of erythro and threo isomers, is a deuterated form of methylphenidate hydrochloride. Methylphenidate is a central nervous system stimulant commonly used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The deuterated form, Methylphenidate-D9 HCl, is used primarily in research settings to study the pharmacokinetics and metabolism of methylphenidate due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenidate-D9 HCl involves the deuteration of methylphenidateOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Methylphenidate-D9 HCl follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Methylphenidate-D9 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methylphenidate-D9 HCl is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of methylphenidate.
Biology: Helps in understanding the metabolic pathways and biological effects of methylphenidate.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of methylphenidate in the body.
Industry: Employed in the development of new formulations and delivery systems for methylphenidate
Mechanism of Action
Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Methylphenidate-D9 HCl is unique due to its deuterium labeling, which provides advantages in research settings. Similar compounds include:
Methylphenidate: The non-deuterated form used clinically for ADHD and narcolepsy.
Ethylphenidate: A derivative with similar stimulant properties but different pharmacokinetics.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, offering a more potent effect at lower doses
Properties
CAS No. |
1219804-02-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D; |
InChI Key |
JUMYIBMBTDDLNG-YURDIMOXSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



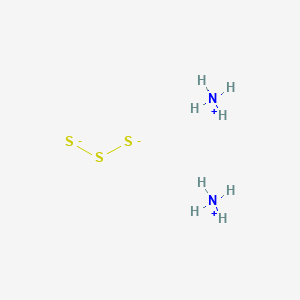
![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
![(5R,8R,9S,10S,13R,14R,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577350.png)
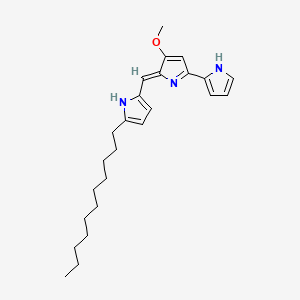
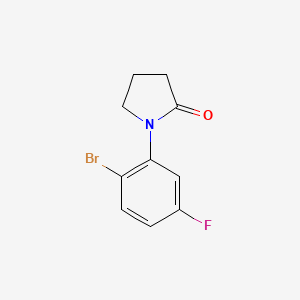
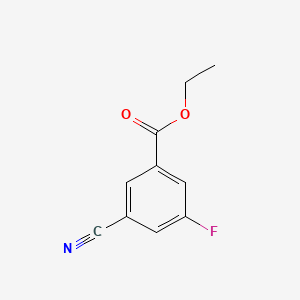
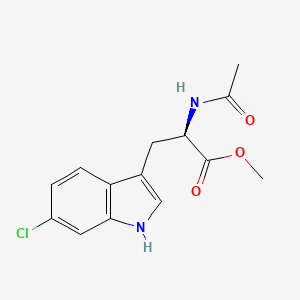
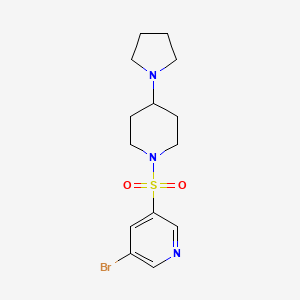
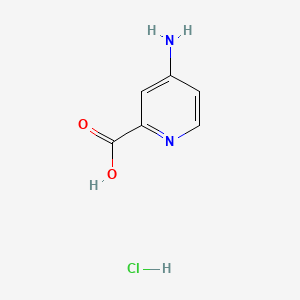
![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)
